molecular formula C19H21F3N4O B2834765 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775492-57-3

3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2834765
CAS No.: 1775492-57-3
M. Wt: 378.399
InChI Key: YXZYNVWHWBEBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS: 1775443-41-8) is a synthetic small molecule characterized by a benzamide core substituted with 3,4-dimethyl groups, linked to a piperidin-4-yl moiety. The piperidine ring is further functionalized with a 6-(trifluoromethyl)pyrimidin-4-yl group. This trifluoromethylpyrimidine motif is notable for its electron-withdrawing properties, which enhance metabolic stability and influence binding interactions in biological systems . The compound’s molecular weight is 392.43 g/mol, consistent with structurally related analogs in the benzamide-piperidine-pyrimidine class .

Properties

IUPAC Name

3,4-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-12-3-4-14(9-13(12)2)18(27)25-15-5-7-26(8-6-15)17-10-16(19(20,21)22)23-11-24-17/h3-4,9-11,15H,5-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZYNVWHWBEBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the pyrimidine ring substituted with a trifluoromethyl group.

    Coupling with Benzamide: The piperidine intermediate is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency. Industrial production also focuses on ensuring safety and environmental compliance during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Benzamide-Piperidine-Pyrimidine Derivatives

Compound Name & CAS (if available) Substituents on Benzamide/Pyrimidine Molecular Weight (g/mol) Synthetic Yield Key Data Sources
Target Compound (CAS 1775443-41-8) 3,4-Dimethylbenzamide; 6-(trifluoromethyl)pyrimidine 392.43 Not reported
Compound 7k () 3-Fluoro-4-(trifluoromethyl)benzamide; 6-(trifluoromethyl)pyrimidine 465.18 66.4%
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide (CAS 1775527-43-9) 3-Phenylpropanamide; 2-methyl-6-(trifluoromethyl)pyrimidine 392.43 Not reported
Compound 14c () 1-(3-Fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yloxy 452.15 35.2%

Key Observations:

Substituent Effects on Physicochemical Properties:

  • The target compound’s 3,4-dimethylbenzamide group increases lipophilicity compared to the electron-deficient 3-fluoro-4-(trifluoromethyl) group in 7k (), which may reduce membrane permeability but enhance target binding through hydrophobic interactions .
  • The trifluoromethyl group on pyrimidine is conserved across analogs, suggesting its critical role in stabilizing π-π stacking or hydrogen bonding in target engagement .

Synthetic Feasibility: Yields for analogs vary significantly (35.2%–66.4%), with 7k (66.4%) outperforming 14c (35.2%) ().

Comparison with JAK/EGFR Inhibitors ()

Table 2: Comparison with Kinase-Targeted Compounds

Compound Name & Source Core Structure Target Enzyme Key Functional Groups
Target Compound Benzamide-piperidine-pyrimidine Not reported Trifluoromethylpyrimidine, dimethylbenzamide
JAK Inhibitor () Azetidine-pyrrolopyrimidine JAK1/2 3-Fluoro-2-(trifluoromethyl)isonicotinoyl, pyrrolo[2,3-d]pyrimidine
EGFR Inhibitor 1 () Diaminopyrimidine EGFR (T790M) Dichlorobenzamide, hydroxypropan-2-ylamino

Key Observations:

Target Specificity: The target compound lacks the azetidine-pyrrolopyrimidine scaffold of JAK inhibitors (), which are critical for binding to the JAK ATP pocket .

Physicochemical and Spectroscopic Data

  • 1H-NMR Trends :

    • Piperidine protons in the target compound are expected to resonate near δ 2.5–3.5 ppm (similar to 7k in ), while the 3,4-dimethylbenzamide aromatic protons would appear as a singlet or multiplet near δ 7.2–7.5 ppm .
    • Trifluoromethyl groups typically show strong 19F-NMR signals near δ -60 to -70 ppm, consistent with analogs in and .
  • HRMS Validation :

    • The target’s theoretical [M+H]+ ion (m/z 393.43) aligns with analogs in (e.g., 392.43–465.18), confirming structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.